

physical and chemical characteristics of 2,4,6-Tribromoanisole

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Compound of Interest

Compound Name: 2,4,6-Tribromoanisole

Cat. No.: B143524

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **2,4,6-Tribromoanisole**

Introduction

2,4,6-Tribromoanisole (TBA) is a brominated derivative of anisole, recognized primarily as one of the key compounds responsible for "cork taint" in wine, leading to undesirable musty or moldy aromas.^{[1][2]} Beyond the beverage industry, its presence is a concern in pharmaceuticals and packaged foods, where even trace amounts can cause significant sensory defects.^{[1][3]} This guide provides a detailed overview of the physical, chemical, and analytical characteristics of **2,4,6-Tribromoanisole**, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

2,4,6-Tribromoanisole is a white to pale brown crystalline solid at room temperature.^{[2][4]} It is characterized by a potent, musty, and moldy odor, detectable by the human nose at exceptionally low concentrations, in the parts-per-trillion (ppt) range.^{[1][3][5]}

Table 1: Physical Properties of 2,4,6-Tribromoanisole

Property	Value	Source
Appearance	White to pale brown solid; Needles from ethanol	[2][4][5]
Odor	Musty, moldy	[1][2][5]
Melting Point	84 - 88 °C	[1][4]
Boiling Point	297 - 299 °C	[1][4]
Density	2.491 g/cm ³ at 25 °C	[5]
Water Solubility	1.85 mg/L at 25 °C (estimated)	[2]
Solubility in other solvents	Slightly soluble in ethanol; very soluble in acetone, benzene, chloroform, and methanol; soluble in carbon tetrachloride	[4][5]
log Kow (Octanol/Water Partition Coefficient)	4.48	[5]
Henry's Law Constant	3.15 x 10 ⁻⁴ atm-m ³ /mol (estimated)	[2][5]

Table 2: Chemical Identifiers of 2,4,6-Tribromoanisole

Identifier	Value	Source
IUPAC Name	1,3,5-Tribromo-2-methoxybenzene	[5]
Synonyms	TBA, Methyl 2,4,6-tribromophenyl ether	[1][4]
CAS Number	607-99-8	[2][4][6]
Molecular Formula	C ₇ H ₅ Br ₃ O	[1][2][6]
Molecular Weight	344.83 g/mol	[4][5][6]
InChI	InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3	[1]
InChIKey	YXTRCOAFNXQTKL-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>COC1=C(C=C(C=C1Br)Br)Br</chem>	[1][2]

Spectral Data

Spectroscopic data is crucial for the identification and quantification of **2,4,6-Tribromoanisole**. A summary of available data is presented below.

Table 3: Spectral Data for 2,4,6-Tribromoanisole

Technique	Key Features/Peaks	Source
Mass Spectrometry (MS)	Intense peaks at m/z: 329, 331, 344, 346	[5]
¹ H NMR	Data available in spectral databases	[5]
¹³ C NMR	Data available in spectral databases	[7]
Infrared (IR) Spectroscopy	Data available in spectral databases	[5][7]
UV Spectroscopy	Data available in spectral databases	[5]
Raman Spectroscopy	Data available in spectral databases	[5]

Chemical Characteristics

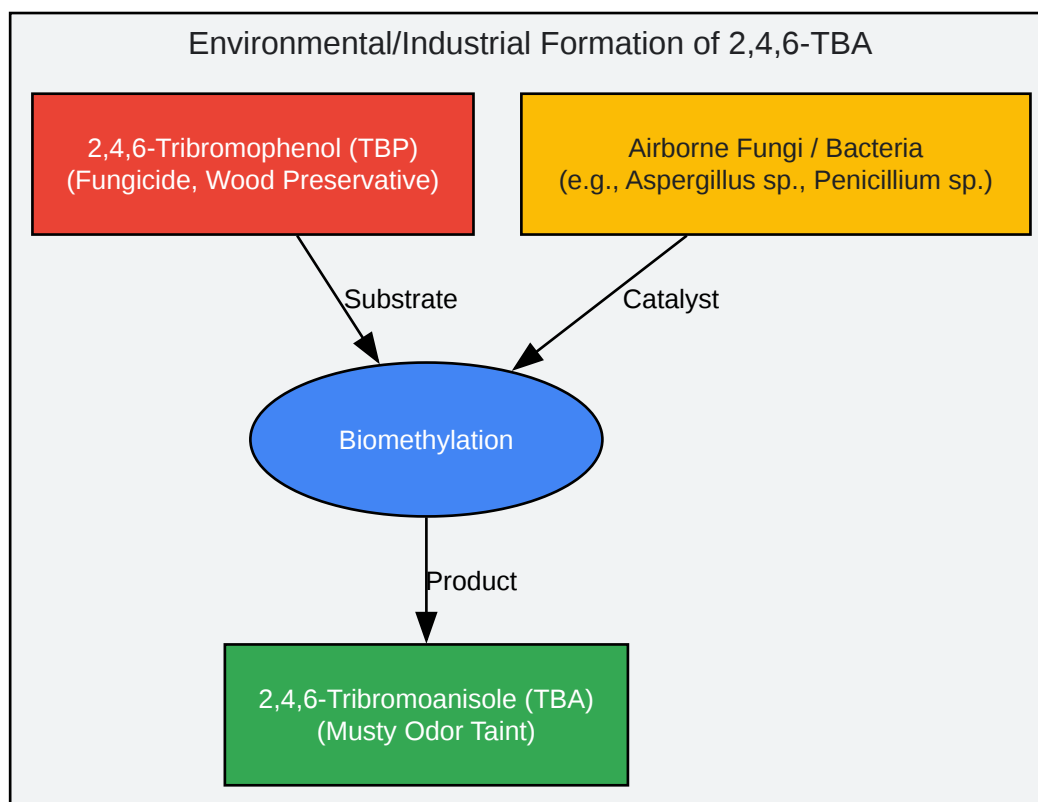
Stability and Reactivity

2,4,6-Tribromoanisole is a stable compound under normal conditions.[8] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[5]

Formation and Synthesis

2,4,6-Tribromoanisole is not typically synthesized for commercial purposes but is rather a fungal metabolite of 2,4,6-tribromophenol (TBP), a compound previously used as a fungicide, flame retardant, and wood preservative.[1] The formation occurs when naturally present fungi or bacteria (e.g., *Aspergillus* sp., *Penicillium* sp., *Actinomycetes*) metabolize brominated phenolic compounds.[1] This biomethylation process is the primary pathway for its environmental and industrial occurrence.[3]

An improved laboratory synthesis method involves the metalation of **2,4,6-tribromoanisole** to produce other compounds, such as 2-methoxyresorcinol, indicating its utility as a starting material in organic synthesis.[9]



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Caption: Formation of **2,4,6-Tribromoanisole** via biomethylation of 2,4,6-Tribromophenol.

Experimental Protocols

Detailed experimental protocols for the synthesis of **2,4,6-Tribromoanisole** are not widely published due to its nature as a contaminant. However, analytical methods for its detection are well-established, particularly in the food, beverage, and pharmaceutical industries.[3]

General Protocol for Detection and Quantification

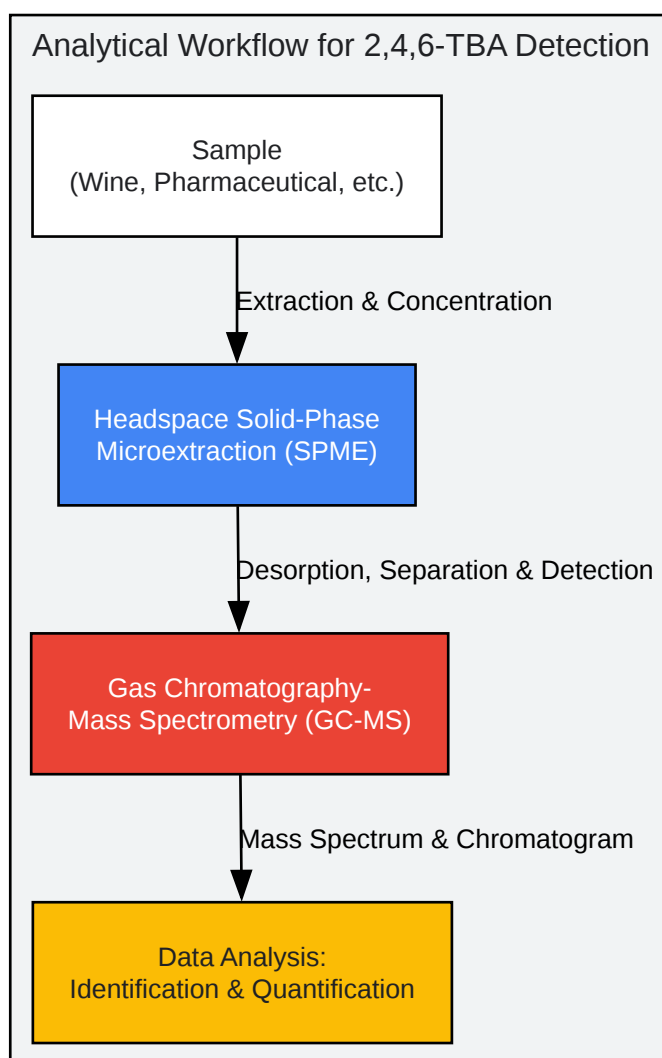
The detection of haloanisoles like TBA at trace levels (ppt) requires highly sensitive analytical techniques.[3] A common workflow involves sample preparation to extract and concentrate the analyte, followed by instrumental analysis.

1. Sample Preparation - Solid-Phase Microextraction (SPME):

- Principle: SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample matrix. For TBA analysis, a sample (e.g., wine, water, or a solution of a dissolved pharmaceutical product) is placed in a sealed vial.
- Procedure:
 - The SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample or directly immersed in it.
 - The vial may be heated and agitated to facilitate the volatilization of TBA and its adsorption onto the fiber.
 - After an equilibration period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph.

2. Instrumental Analysis - Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC separates volatile compounds in a mixture, and MS identifies and quantifies them based on their mass-to-charge ratio.
- Procedure:
 - In the heated GC injection port, the adsorbed TBA is thermally desorbed from the SPME fiber onto the GC column.
 - The TBA travels through the column, separating from other volatile compounds based on its boiling point and interaction with the column's stationary phase.
 - Upon exiting the column, the separated TBA enters the mass spectrometer, where it is ionized.
 - The resulting ions are separated by the mass analyzer, producing a unique mass spectrum that confirms the identity of TBA. Quantification is typically achieved by comparing the signal intensity to that of a known standard.



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Caption: General analytical workflow for the detection of **2,4,6-Tribromoanisole**.

Safety and Handling

According to safety data sheets, **2,4,6-Tribromoanisole** may cause skin, eye, and respiratory tract irritation.[5][10][11] It is also noted to have the potential for long-lasting harmful effects on aquatic life.[10][11]

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10] If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][10]

- Handling: Handle in a well-ventilated area.[11] Avoid formation of dust and aerosols.[10]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[5][11] It is noted to be air-sensitive.[6]

Conclusion

2,4,6-Tribromoanisole is a compound of significant interest due to its potent sensory impact on a variety of consumer products. Understanding its physical and chemical properties, formation pathways, and the analytical methods for its detection is essential for quality control and risk mitigation in the pharmaceutical, food, and beverage industries. The data and protocols summarized in this guide provide a comprehensive technical resource for professionals working with or investigating this compound.

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